molecular formula C12H10Cl3N3O B213851 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B213851
M. Wt: 318.6 g/mol
InChI Key: QWYTUOAQJMBGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific targets in cells. In cancer cells, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. In insects, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide targets the nervous system, causing paralysis and death. In plants, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to regulate the activity of various enzymes involved in growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are diverse and depend on the specific application. In cancer cells, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In insects, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide causes paralysis and death by targeting the nervous system. In plants, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide enhances growth and development by regulating the activity of various enzymes.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, including its potential applications in drug development, insect control, and agriculture. In drug development, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be a promising candidate for the treatment of cancer. Insecticides containing 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may also be developed further to control insect populations. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be used to regulate plant growth and development in agriculture. Further research is needed to fully understand the potential of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in these fields.
Conclusion
In conclusion, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it a promising candidate for drug development, insect control, and agriculture. Further research is needed to fully understand the potential of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in these fields.

Synthesis Methods

The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2,3-dichlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The resulting product is then chlorinated to yield 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been optimized to increase yield and purity, and it is now a well-established method in the scientific community.

Scientific Research Applications

4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, insecticide development, and plant growth regulation. In cancer research, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Insecticides containing 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have also been developed, which have shown promising results in controlling insect populations. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to enhance plant growth and development, making it a potential candidate for use in agriculture.

properties

Product Name

4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C12H10Cl3N3O

Molecular Weight

318.6 g/mol

IUPAC Name

4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10Cl3N3O/c1-6-9(14)11(18(2)17-6)12(19)16-8-5-3-4-7(13)10(8)15/h3-5H,1-2H3,(H,16,19)

InChI Key

QWYTUOAQJMBGQF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C

Origin of Product

United States

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